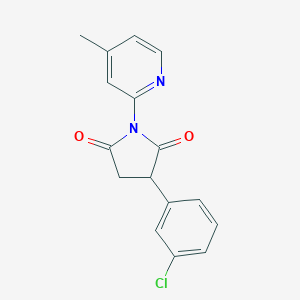
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methyl-2-pyridinecarboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the pyrrolidinedione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorophenyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- 3-(3-Bromophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
Uniqueness
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
132459-02-0 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-6-18-14(7-10)19-15(20)9-13(16(19)21)11-3-2-4-12(17)8-11/h2-8,13H,9H2,1H3 |
Clé InChI |
PVNKBNXQADKTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Synonymes |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















